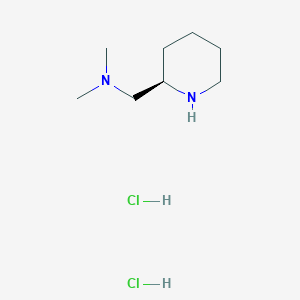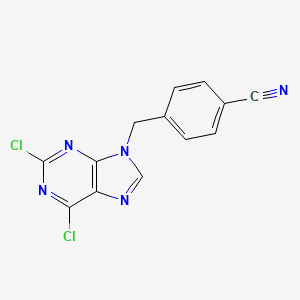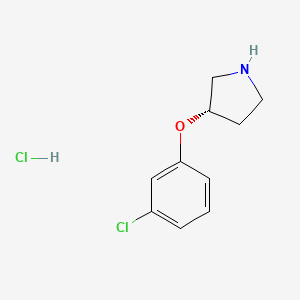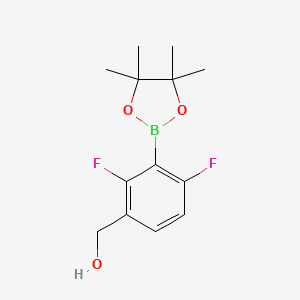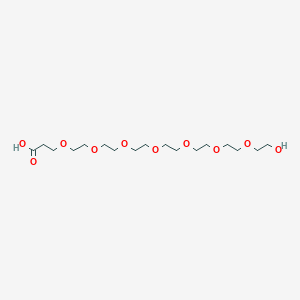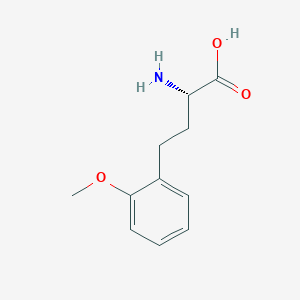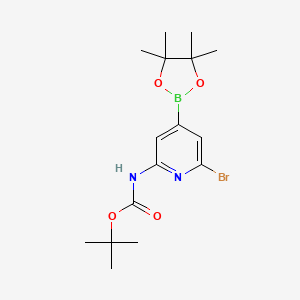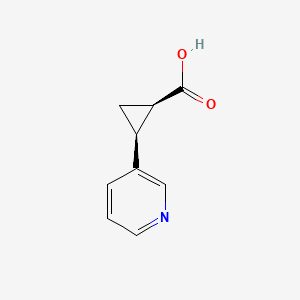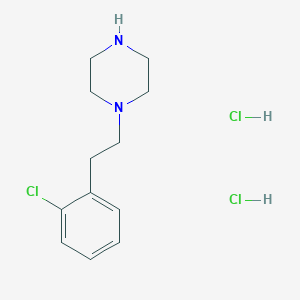
1-(2-Chlorophenethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenethyl)piperazine is a chemical compound belonging to the piperazine class of chemical substances. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound, in particular, features a chlorophenethyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenethyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 2-chlorophenethylamine with piperazine under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of 2-chlorophenethylamine attacks the piperazine ring, forming the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
1-(2-Chlorophenethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound N-oxide.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the chlorophenethyl group can yield a variety of substituted piperazines.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction reactions often employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions may involve nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: this compound N-oxide
Reduction: Reduced derivatives of this compound
Substitution: Various substituted piperazines
科学研究应用
1-(2-Chlorophenethyl)piperazine has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex chemical compounds.
Biology: The compound is used in biological studies to investigate the effects of piperazine derivatives on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(2-Chlorophenethyl)piperazine exerts its effects involves interaction with molecular targets and pathways. The compound may act as a ligand for various receptors, influencing signaling pathways and cellular responses. The specific molecular targets and pathways involved depend on the biological context and the specific derivatives of the compound.
相似化合物的比较
1-(2-Chlorophenethyl)piperazine is compared with other similar compounds to highlight its uniqueness:
1-(3-Chlorophenyl)piperazine: Similar structure but with a different position of the chlorine atom on the phenyl ring.
1-(4-Chlorophenyl)piperazine: Another positional isomer with the chlorine atom at the para position.
1-(2-Phenylethyl)piperazine: Similar to this compound but without the chlorine atom.
These compounds share structural similarities but exhibit different chemical and biological properties due to the variations in their molecular structures.
属性
IUPAC Name |
1-[2-(2-chlorophenyl)ethyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c13-12-4-2-1-3-11(12)5-8-15-9-6-14-7-10-15;;/h1-4,14H,5-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUQEVMRHYRZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=CC=C2Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
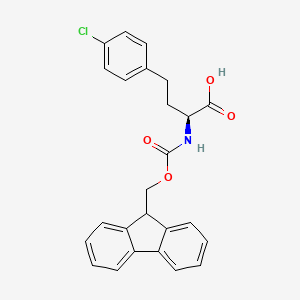
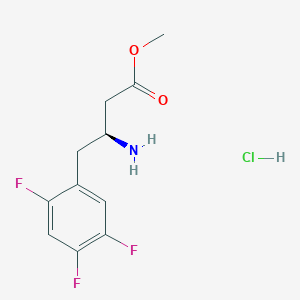
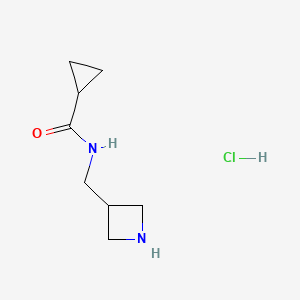
![2-[3-(3-Thienyl)propyl]propanedioic acid](/img/structure/B8098485.png)
![N-Methyl-n-[(3r)-oxolan-3-yl]piperidin-4-amine dihydrochloride](/img/structure/B8098496.png)

